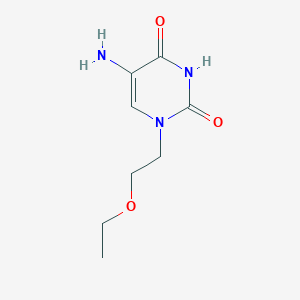

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1h,3h)-dione

Description

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a dione (carbonyl) group at positions 2 and 4, an amino group at position 5, and a 2-ethoxyethyl substituent at position 1 of the pyrimidine ring. Its molecular formula is inferred to be C₉H₁₃N₃O₄ (based on structural analysis), with a molecular weight of approximately 215.21 g/mol (estimated from analogs in ). The compound is primarily utilized in research settings, though its commercial availability has been discontinued, as noted in supplier databases .

Properties

Molecular Formula |

C8H13N3O3 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

5-amino-1-(2-ethoxyethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H13N3O3/c1-2-14-4-3-11-5-6(9)7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |

InChI Key |

UHMRHEFXHYWPHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C=C(C(=O)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino and ethoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione is primarily associated with its interaction with specific molecular targets. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition is similar to the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The 2-ethoxyethyl group in the target compound provides moderate lipophilicity, contrasting with the polar 2-hydroxyethoxymethyl () or aminoethyl () groups. This property may improve membrane permeability compared to hydrophilic analogs.

- Synthetic Accessibility : Derivatives with simple alkyl/ether chains (e.g., ’s acetoxyethyl analogs) are synthesized via straightforward alkylation, while fused-ring systems () require multi-step protocols.

Stability and Reactivity

- Electronic Effects: Pyrido-fused derivatives () exhibit extended conjugation, altering redox properties and reactivity compared to non-fused analogs like the target compound .

Biological Activity

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrimidines that are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 212.22 g/mol

- InChI Key: FZOMMADCAVQUQG-UHFFFAOYSA-N

The biological activity of 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various biological targets. The compound is believed to function as an enzyme inhibitor and may modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. A study demonstrated that compounds similar to 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the modulation of apoptotic signaling pathways.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been shown to inhibit specific enzymes that play roles in metabolic pathways associated with cancer progression. For instance, enzyme assays revealed that the compound effectively inhibited glycolate oxidase (GO), a key enzyme in primary hyperoxaluria type 1 (PHT1) treatment.

| Enzyme | IC (µM) | Effect |

|---|---|---|

| Glycolate Oxidase | 15 | Inhibition of enzyme activity |

| Thymidylate Synthase | 20 | Reduced nucleotide synthesis |

Case Studies

Several case studies have been conducted to evaluate the effectiveness of 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione in various biological contexts:

- Study on Cancer Cell Lines : In vitro studies involving breast cancer cell lines showed a dose-dependent decrease in cell viability after treatment with the compound. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.

- Glycolate Oxidase Inhibition : A study focused on PHT1 reported that derivatives of this compound significantly reduced GO activity in cultured hepatocytes, suggesting potential therapeutic applications in metabolic disorders.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. Preliminary results indicated enhanced anticancer efficacy when used in conjunction with established drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.